Methyl 2-ethynylisonicotinate

Descripción general

Descripción

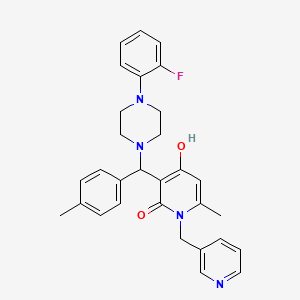

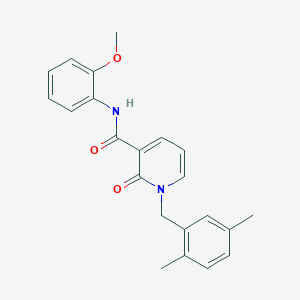

Methyl 2-ethynylisonicotinate is a chemical compound with the molecular formula C9H7NO2 . It is a white to off-white solid .

Synthesis Analysis

The synthesis of Methyl 2-ethynylisonicotinate involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 20℃ for 1 hour, followed by a reaction with sodium hydrogencarbonate in ethyl acetate .Molecular Structure Analysis

The InChI code for Methyl 2-ethynylisonicotinate is 1S/C9H7NO2/c1-3-8-6-7 (4-5-10-8)9 (11)12-2/h1,4-6H,2H3 . The molecular weight is 161.16 .Physical And Chemical Properties Analysis

Methyl 2-ethynylisonicotinate is a white to off-white solid . It has a molecular weight of 161.16 . The storage temperature is recommended to be at refrigerator level .Aplicaciones Científicas De Investigación

Methylotrophy and Biotechnological Applications : This paper discusses Methylotrophy, the ability to use reduced one-carbon compounds like methanol as carbon and energy sources, focusing on Methylobacterium extorquens. It details the metabolic processes and biotechnological applications, including system-wide studies for product generation from methanol (Ochsner et al., 2014).

Current Trends in Methylotrophy : This review highlights emerging trends in methylotrophy, including the discovery of lanthanide-dependent alcohol dehydrogenases and the role of lanthanides in biology. It discusses the detection of methylotrophy pathways in new bacterial taxa and the occurrence of aerobic methylotrophs in hypoxic and anoxic environments, with implications for biotechnological applications (Chistoserdova & Kalyuzhnaya, 2018).

Phosphine-Catalyzed Annulation : This study reports on a phosphine-catalyzed [4 + 2] annulation method, using ethyl 2-methyl-2,3-butadienoate and N-tosylimines to create highly functionalized tetrahydropyridines. This could have potential applications in synthetic chemistry, possibly relevant to compounds like Methyl 2-ethynylisonicotinate (Zhu et al., 2003).

Biological Production of 2,3-Butanediol : This paper reviews the microbial formation of 2,3-butanediol, a chemical feedstock derived from bioconversion of natural resources. It discusses various strains used for production, fermentation conditions, and downstream recovery processes. This context might be relevant for understanding the biotechnological potential of compounds like Methyl 2-ethynylisonicotinate (Syu, 2001).

2-Methyltetrahydrofuran (2-MeTHF) in Organic Chemistry : This Minireview focuses on 2-Methyltetrahydrofuran, a biomass-derived solvent, discussing its properties and applications in synthesis. It may offer insight into the use of similar compounds in organic chemistry and biotechnological applications (Pace et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2-ethynylisonicotinate are currently unknown. The compound is a derivative of methyl nicotinate , which is known to act as a peripheral vasodilator . .

Mode of Action

It is possible that it may share some similarities with methyl nicotinate, which is known to induce vasodilation of peripheral blood capillaries . .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-ethynylisonicotinate are currently unknown. Given its structural similarity to methyl nicotinate, it might be involved in pathways related to vasodilation . .

Propiedades

IUPAC Name |

methyl 2-ethynylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTZKPJQSJWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethynylisonicotinate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)